Isopropyl Methyl Sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWYQAQIXXAXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197548 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4853-74-1 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl Methyl Sulfone for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways and underlying reaction mechanisms for the formation of isopropyl methyl sulfone (2-methylsulfonylpropane). The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies for obtaining this important sulfonyl compound. The guide focuses on the two most prevalent and efficient synthetic routes: the oxidation of isopropyl methyl sulfide and the nucleophilic substitution reaction between an isopropyl halide and a methanesulfinate salt. A comparative analysis of these methods is presented, alongside detailed, field-proven experimental protocols. Physicochemical data and mechanistic insights, supported by diagrams, are included to offer a complete and actionable resource for laboratory applications.

Introduction: The Significance of the Sulfonyl Functional Group

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry and materials science. Its unique properties, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it a valuable moiety in the design of therapeutic agents and functional materials. This compound, a simple alkyl sulfone, serves as a fundamental building block and a model compound for understanding the behavior of more complex sulfone-containing molecules. A thorough understanding of its synthesis is crucial for researchers working on the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target molecule and its key precursor is essential for planning a successful synthesis, including purification and handling.

| Property | This compound (Product) | Isopropyl Methyl Sulfide (Precursor) |

| Molecular Formula | C4H10O2S | C4H10S |

| Molecular Weight | 122.19 g/mol | 90.19 g/mol |

| CAS Number | 4853-74-1[1][2] | 1551-21-9[3] |

| Appearance | Clear liquid | Colorless to pale yellow liquid |

| Melting Point | 16 °C[1] | -101.48 °C[3] |

| Boiling Point | 238 °C[1] | 82-83 °C[3][4] |

| Density | 1.13 g/cm³[1][2] | Not readily available |

| Refractive Index | 1.4520 to 1.4550[1] | Not readily available |

Primary Synthesis Pathways and Reaction Mechanisms

Two principal synthetic strategies dominate the laboratory-scale preparation of this compound. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability.

Pathway 1: Oxidation of Isopropyl Methyl Sulfide

The oxidation of a corresponding thioether (sulfide) is one of the most direct and common methods for the synthesis of sulfones.[5] This transformation proceeds through a sulfoxide intermediate, and careful control of the reaction conditions is necessary to achieve the desired sulfone product without stopping at the sulfoxide stage.

(CH₃)₂CH-S-CH₃ + 2 [O] → (CH₃)₂CH-SO₂-CH₃

The oxidation of a sulfide to a sulfone is a two-step process. The first oxidation step converts the sulfide to a sulfoxide, and the second oxidation step converts the sulfoxide to a sulfone. The mechanism involves the electrophilic attack of the oxidant on the sulfur atom.

Using an oxidant like hydrogen peroxide (H₂O₂), the reaction is often catalyzed by an acid. The protonated hydrogen peroxide is a more powerful oxidizing agent. The sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This is followed by the departure of a water molecule. A similar mechanism is at play for the oxidation of the intermediate sulfoxide to the final sulfone product.[3]

This protocol describes a common and environmentally benign method for the oxidation of isopropyl methyl sulfide to this compound.

Materials:

-

Isopropyl methyl sulfide (2-(methylthio)propane)

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (e.g., 4 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) to the stirred solution via a dropping funnel. The addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent and a catalyst by protonating the hydrogen peroxide, thereby increasing its electrophilicity.

-

Excess Hydrogen Peroxide: Ensures the complete oxidation of the sulfide to the sulfone, preventing the accumulation of the sulfoxide intermediate.

-

Slow Addition at Low Temperature: Controls the exothermic nature of the oxidation reaction, preventing runaway reactions and potential side product formation.

-

Neutralization and Extraction: The workup procedure is designed to remove the acidic solvent and unreacted reagents, isolating the desired organic product.

Pathway 2: Nucleophilic Substitution (SN2 Reaction)

This pathway involves the reaction of a methanesulfinate salt, typically sodium methanesulfinate (CH₃SO₂Na), with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The sulfinate anion acts as a potent nucleophile, displacing the halide in a bimolecular nucleophilic substitution (SN2) reaction.[6][7]

(CH₃)₂CH-Br + CH₃SO₂Na → (CH₃)₂CH-SO₂-CH₃ + NaBr

The reaction proceeds via a classic SN2 mechanism. The nucleophilic sulfinate anion attacks the electrophilic carbon atom of the isopropyl halide from the backside, relative to the leaving group (bromide or iodide). This backside attack leads to a pentacoordinate transition state where the new sulfur-carbon bond is forming concurrently as the carbon-halogen bond is breaking. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center, although for the achiral isopropyl group, this is not observable in the final product.

This protocol outlines the synthesis of this compound from 2-bromopropane and sodium methanesulfinate.

Materials:

-

2-Bromopropane

-

Sodium methanesulfinate (CH₃SO₂Na)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methanesulfinate (1.2 equivalents) and anhydrous DMF.

-

Stir the suspension and add 2-bromopropane (1 equivalent).

-

Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C) to increase the reaction rate.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation.

Causality Behind Experimental Choices:

-

Polar Aprotic Solvent (DMF or DMSO): These solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophilic anion (CH₃SO₂⁻), leaving it "naked" and more reactive.

-

Excess Sodium Methanesulfinate: Using a slight excess of the nucleophile helps to drive the reaction to completion.

-

Heating: While the reaction can proceed at room temperature, heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

-

Aqueous Workup and Extraction: This procedure is necessary to remove the high-boiling polar solvent (DMF or DMSO) and inorganic salts from the desired organic product.

Comparative Analysis of Synthesis Pathways

| Feature | Oxidation of Isopropyl Methyl Sulfide | Nucleophilic Substitution (SN2) |

| Starting Materials | Isopropyl methyl sulfide, Oxidant | Isopropyl halide, Sodium methanesulfinate |

| Atom Economy | Generally good, especially with H₂O₂ (byproduct is water) | Good, byproduct is a salt (e.g., NaBr) |

| Reaction Conditions | Often mild (room temperature), can be exothermic | Can require heating to proceed at a reasonable rate |

| Potential Side Reactions | Over-oxidation to sulfone (if sulfoxide is desired), or incomplete reaction. | Elimination (E2) reaction, especially with a sterically hindered halide and a strong base. |

| Scalability | Generally scalable, but exotherm needs to be managed. | Readily scalable. |

| Purification | Removal of oxidant and acidic catalyst. | Removal of polar aprotic solvent and salts. |

Alternative Synthesis Route: The Grignard Reagent Approach

While less common for the direct synthesis of this compound, Grignard reagents can be employed in sulfone synthesis. One possible, though less direct, route could involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with isopropylsulfonyl chloride. Alternatively, the reaction of an isopropyl Grignard reagent with methanesulfonyl chloride could be envisioned. However, these methods can be complicated by side reactions, and the required sulfonyl chlorides may not be as readily available as the starting materials for the other two pathways.

Conclusion

The synthesis of this compound is readily achievable through two primary, robust, and well-established synthetic pathways: the oxidation of isopropyl methyl sulfide and the nucleophilic substitution of an isopropyl halide with sodium methanesulfinate. The choice of method will be dictated by factors such as the availability and cost of starting materials, the scale of the reaction, and the desired purity of the final product. The oxidation route, particularly with hydrogen peroxide, offers a "greener" alternative, while the SN2 pathway provides a highly reliable and predictable method for C-S bond formation. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols to enable researchers to confidently synthesize this compound for their advanced research endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

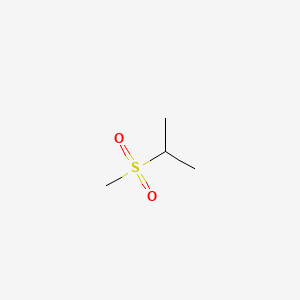

Chemical structure and molecular formula of isopropyl methyl sulfone.

An In-Depth Technical Guide to Isopropyl Methyl Sulfone: Structure, Properties, and Applications

Introduction: The Sulfone Moiety in Modern Chemistry

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone of modern medicinal chemistry and materials science.[1] Compounds containing this moiety are noted for their chemical stability, unique polarity, and ability to act as hydrogen bond acceptors. These features have led to their incorporation into a multitude of approved pharmaceuticals, where they often enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[2] this compound, a simple aliphatic sulfone, serves as an excellent model compound for understanding the fundamental chemical and physical characteristics of this critical functional group. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and relevance for professionals in research and drug development.

Core Chemical Identity

To effectively utilize any chemical compound, a precise understanding of its fundamental structure and identifiers is paramount.

Molecular Formula: C₄H₁₀O₂S[3][4][5]

Molecular Weight: 122.18 g/mol [3]

Chemical Names and Synonyms:

-

Systematic Name: this compound[4]

Structural Representation

The structure consists of a central sulfonyl group (SO₂) flanked by an isopropyl group on one side and a methyl group on the other. This arrangement is key to its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure, particularly the highly polar sulfonyl group. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Physical State | Colorless to almost colorless clear liquid (at 20°C) | [4] |

| Melting Point | 16 °C | [4] |

| Boiling Point | 238 °C | [4] |

| Density | 1.13 g/cm³ (at 20°C) | [4] |

| Refractive Index | 1.452 - 1.455 | [4] |

| Flash Point | 95 °C |

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for determining the proton environment and connectivity in a molecule. For this compound, the spectrum is expected to show three distinct signals, confirming the presence and arrangement of the alkyl groups.[7]

-

Isopropyl CH Proton: A septet (a signal split into seven lines) resulting from coupling with the six adjacent, equivalent protons of the two methyl groups.

-

Isopropyl CH₃ Protons: A doublet (a signal split into two lines) resulting from coupling with the single adjacent methine proton. This signal integrates to six protons.

-

Methyl (SO₂-CH₃) Protons: A singlet, as these protons have no adjacent protons to couple with. This signal integrates to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the unique carbon environments within the molecule. The spectrum for this compound is expected to display three signals, corresponding to the three distinct carbon types.[8]

-

Isopropyl CH₃ Carbons: One signal for the two equivalent methyl carbons.

-

Isopropyl CH Carbon: One signal for the methine carbon.

-

Methyl (SO₂-CH₃) Carbon: One signal for the methyl carbon directly attached to the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying specific functional groups. The defining feature in the IR spectrum of this compound is the presence of the sulfonyl group, which gives rise to two characteristic, strong absorption bands.[9][10]

-

Asymmetric S=O Stretch: A strong band typically appearing in the 1350–1300 cm⁻¹ region.

-

Symmetric S=O Stretch: A strong band typically appearing in the 1160–1120 cm⁻¹ region. The presence of both of these intense peaks is a definitive indicator of the sulfone functional group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at an m/z value of 122. Common fragmentation pathways would likely involve the loss of methyl (m/z 107) and isopropyl (m/z 79) radicals.

Synthesis Workflow

The most common and reliable method for preparing sulfones is the oxidation of the corresponding sulfide (thioether).[1] This approach offers high yields and uses readily available starting materials and reagents. This compound is synthesized from its precursor, isopropyl methyl sulfide.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol describes a standard laboratory procedure for the oxidation of isopropyl methyl sulfide.

Objective: To synthesize this compound via the oxidation of isopropyl methyl sulfide.

Materials:

-

Isopropyl methyl sulfide

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropyl methyl sulfide (1 equivalent) in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (2.2 equivalents) dropwise, ensuring the internal temperature remains below 20°C. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid. Self-Validation: The cessation of gas evolution (CO₂) indicates complete neutralization.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

While this compound itself is primarily a research chemical and building block, the sulfone class to which it belongs is of immense interest to drug development professionals.[11]

-

Medicinal Chemistry Scaffold: The sulfone group is a bioisostere for other functionalities and is prized for its metabolic stability.[2] Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to participate in key binding interactions with biological targets.

-

Physicochemical Property Modulation: The inclusion of a methylsulfone group is a well-established strategy in drug design to reduce lipophilicity and improve the solubility of a drug candidate, which are critical for oral bioavailability.[2]

-

Therapeutic Relevance: Sulfone-containing molecules have demonstrated a wide range of biological activities, including as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents. Simple molecules like this compound are used in foundational research to understand the structure-activity relationships (SAR) of more complex sulfone-based drug candidates.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Usage: this compound is intended for research and development purposes only.[3]

-

Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound is noted to be air-sensitive. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, store in a cool, dark place, with some suppliers recommending temperatures below 15°C.

Conclusion

This compound, with its straightforward aliphatic structure, provides a clear and valuable model for the sulfone functional group. Its well-defined chemical identity, predictable spectroscopic signatures, and established synthesis routes make it an important compound for both academic research and as a building block in the synthesis of more complex molecules. For scientists and professionals in drug discovery, a thorough understanding of such fundamental structures is indispensable for the rational design of the next generation of therapeutics.

References

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. scbt.com [scbt.com]

- 4. 4853-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound(4853-74-1) 1H NMR spectrum [chemicalbook.com]

- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. amiscientific.com [amiscientific.com]

An In-Depth Technical Guide to the Solubility of Isopropyl Methyl Sulfone in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of molecules is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, from its reaction kinetics in a synthesis flask to its bioavailability in a physiological system. This guide focuses on isopropyl methyl sulfone (C₄H₁₀O₂S), a small molecule of increasing interest due to the prevalence of the methyl sulfone moiety in pharmaceuticals.[1] The sulfone group, being a strong hydrogen bond acceptor and a polar, aprotic functional group, can significantly influence a molecule's properties, including its solubility and metabolic stability.[1]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings of this compound's solubility, provides a robust experimental framework for its determination, and discusses the practical implications for its use in research and development. While publicly available quantitative solubility data for this compound is limited, this guide empowers the user to generate high-quality, reliable data through established methodologies.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | 2-(Methylsulfonyl)propane | --INVALID-LINK-- |

| CAS Number | 4853-74-1 | --INVALID-LINK-- |

| Molecular Formula | C₄H₁₀O₂S | --INVALID-LINK-- |

| Molecular Weight | 122.19 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |

| Density | 1.13 g/mL | --INVALID-LINK-- |

| Melting Point | 16 °C | --INVALID-LINK-- |

| Boiling Point | 238 °C | --INVALID-LINK-- |

The Science of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[2] This adage encapsulates the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity

This compound possesses a dichotomous structure: a highly polar sulfonyl group (SO₂) flanked by two non-polar alkyl groups (an isopropyl and a methyl group).

-

The Polar Core (SO₂ Group): The sulfonyl group features a sulfur atom double-bonded to two oxygen atoms. The significant electronegativity difference between sulfur and oxygen results in a strong dipole moment, making this part of the molecule highly polar and a potent hydrogen bond acceptor.

-

The Non-Polar Appendages (Alkyl Groups): The isopropyl and methyl groups are non-polar hydrocarbon moieties.

The overall polarity of the molecule, and thus its solubility, will be a balance between these two features. The presence of the polar sulfonyl group suggests that this compound will be more soluble in polar solvents than in non-polar solvents.

Predictive Analysis of Solubility

In the absence of specific experimental data, we can predict the solubility behavior of this compound in different classes of organic solvents based on theoretical principles.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar sulfonyl group of this compound. As they lack acidic protons, they do not need to disrupt strong solvent-solvent hydrogen bonding networks to solvate the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | These solvents can act as hydrogen bond donors to the sulfonyl oxygens, which is a favorable interaction. However, the non-polar alkyl groups of this compound may disrupt the strong hydrogen-bonding network of the solvent, potentially limiting solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low | The primary intermolecular forces in these solvents are weak London dispersion forces. The energy required to overcome the strong dipole-dipole interactions between this compound molecules would not be sufficiently compensated by the weak interactions with non-polar solvent molecules. |

This predictive framework is supported by solubility data for other sulfone-containing molecules, which generally show higher solubility in polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid solute with the solvent for a sufficient period to reach saturation, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the solubility of this compound.

Materials and Reagents:

-

This compound (>99% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what will dissolve is sufficient.

-

Accurately add a known volume (e.g., 5 mL) of each organic solvent to be tested into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or a shaker water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials for 24 to 48 hours. A preliminary time-course experiment can be run to determine the time required to reach equilibrium (i.e., when the concentration of the solute in solution no longer increases).

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane).

-

Collect the clear filtrate into a clean vial.

-

-

Quantification by HPLC (High-Performance Liquid Chromatography):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.[2][3]

-

Sample Analysis: Dilute the collected filtrate with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of this compound in the original solvent.

-

-

Alternative Quantification by UV-Vis Spectroscopy:

-

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.[4][5][6]

-

Sample Analysis: Dilute the filtrate to a concentration within the linear range of the Beer-Lambert law.

-

Measure the absorbance of the diluted sample at λ_max.

-

Calculate the concentration from the calibration curve and apply the dilution factor to determine the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a structured table for easy comparison and analysis.

Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | Dielectric Constant (ε) | Dipole Moment (D) | Experimental Solubility ( g/100 mL) |

| Hexane | Non-Polar | 0.1 | 1.88 | 0.08 | To be determined |

| Toluene | Non-Polar | 2.4 | 2.38 | 0.31 | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | 1.14 | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 1.88 | To be determined |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 2.69 | To be determined |

| Isopropanol | Polar Protic | 3.9 | 19.92 | 1.66 | To be determined |

| Ethanol | Polar Protic | - | 24.55 | 1.66 | To be determined |

| Methanol | Polar Protic | 5.1 | 32.70 | 2.87 | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 3.44 | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | 3.86 | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | 4.1 | To be determined |

Solvent property data sourced from publicly available databases.

Logical Relationship Diagram

Caption: Interplay of factors governing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not yet widely published, the principles outlined herein, combined with the detailed experimental protocol, equip researchers and drug development professionals with the necessary tools to generate this critical information. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for successful chemical synthesis, formulation development, and ultimately, the advancement of new therapeutic agents. By systematically applying the methodologies described, scientists can build a robust data-backed understanding of this compound's behavior in solution, thereby accelerating their research and development efforts.

References

Thermal stability and decomposition products of isopropyl methyl sulfone.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Isopropyl Methyl Sulfone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous simple alkyl sulfones to present a scientifically grounded perspective. The guide covers the fundamental principles of sulfone thermal decomposition, expected decomposition products, and the state-of-the-art analytical techniques used for such evaluations. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided to empower researchers to conduct their own stability assessments.

Introduction to this compound and its Significance

This compound is a member of the sulfone family of organosulfur compounds, characterized by a sulfonyl functional group connected to an isopropyl and a methyl group. Sulfones are recognized for their chemical and thermal stability, which makes them valuable in various applications, including as solvents and intermediates in organic synthesis. In the pharmaceutical industry, the sulfone moiety is a key structural feature in a number of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability. A thorough understanding of the thermal stability of molecules like this compound is paramount for safe handling, storage, and processing, particularly in drug development where manufacturing processes can involve elevated temperatures.

Fundamentals of Alkyl Sulfone Thermal Decomposition

Simple alkyl sulfones are known for their considerable thermal stability.[1] The thermal decomposition of these compounds typically occurs at elevated temperatures, generally in the range of 350°C to 650°C.[1][2] The decomposition process is primarily initiated by the homolytic cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the molecule.

General Decomposition Mechanism

The prevailing mechanism for the pyrolysis of simple alkyl sulfones involves a free-radical chain reaction. The process can be conceptualized in the following stages:

-

Initiation: Homolytic cleavage of a C-S bond to yield an alkyl radical and an alkylsulfonyl radical.

-

Propagation: The alkylsulfonyl radical is unstable and readily eliminates sulfur dioxide (SO₂) to form another alkyl radical. These alkyl radicals can then undergo a variety of reactions, including hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of hydrocarbon products.

-

Termination: The reaction ceases through the combination of various radical species.

The following diagram illustrates this general decomposition pathway for a generic dialkyl sulfone.

Figure 1: Generalized thermal decomposition pathway of a dialkyl sulfone.

For this compound, the initiation step would involve the cleavage of either the isopropyl-S bond or the methyl-S bond. The relative bond dissociation energies will dictate the predominant initial cleavage.

Predicted Thermal Stability and Decomposition Products of this compound

Expected Thermal Stability

The onset of thermal decomposition for acyclic aliphatic sulfones generally occurs at temperatures above 350°C.[2][3] It is therefore anticipated that this compound will exhibit similar thermal stability, being stable up to this temperature range.

Anticipated Decomposition Products

Based on the general mechanism, the primary decomposition products of this compound are expected to be:

-

Sulfur Dioxide (SO₂): A major product from the elimination of the sulfonyl moiety.

-

Hydrocarbons: A mixture of hydrocarbons resulting from the reactions of the isopropyl and methyl radicals. This mixture would likely include:

-

Methane

-

Ethane

-

Propane

-

Propene

-

Isobutane

-

The relative quantities of these hydrocarbons would depend on the specific pyrolysis conditions, such as temperature, pressure, and the presence of other reactive species.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability and decomposition products of a compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental thermal analysis techniques that provide information on mass loss and heat flow as a function of temperature, respectively.

-

TGA measures the change in mass of a sample as it is heated at a controlled rate. This allows for the determination of the onset temperature of decomposition and the quantification of mass loss at different stages.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events such as melting, crystallization, and decomposition.

The following table summarizes the kind of data obtained from these techniques for other sulfone-containing compounds, which would be analogous for this compound.

| Compound | Onset of Decomposition (TGA) | Melting Point (DSC) | Reference |

| Dimethyl Sulfone | > 200°C (evaporation) | ~109°C | [1] |

| Di-n-butyl Sulfone | > 350°C | ~44°C | [3] |

Table 1: Thermal properties of representative acyclic aliphatic sulfones.

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

Analysis Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, mass loss percentages, and the temperatures of any thermal events.

Figure 2: Workflow for TGA-DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting decomposition products are separated by gas chromatography and identified by mass spectrometry.

-

Instrument Setup:

-

Pyrolyzer: Connect a pyrolyzer to the inlet of a GC-MS system.

-

GC Column: Use a suitable capillary column for the separation of small hydrocarbons (e.g., a PLOT column).

-

MS Detector: Ensure the mass spectrometer is tuned and calibrated.

-

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Analysis Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at a range of temperatures (e.g., 400°C, 500°C, 600°C) to observe the evolution of different products with temperature.

-

GC Oven Program: Use a temperature program that effectively separates the expected low molecular weight hydrocarbons.

-

MS Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 10-200).

-

-

Data Analysis: Identify the eluting peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

Figure 3: Experimental workflow for Py-GC-MS.

Conclusion and Future Perspectives

While direct experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its stability and degradation pathways can be formulated based on the well-established chemistry of simple alkyl sulfones. It is anticipated that this compound is a thermally stable compound, with decomposition commencing above 350°C to yield sulfur dioxide and a mixture of small hydrocarbons.

For researchers and professionals in drug development, it is crucial to experimentally verify these predicted properties using the analytical methodologies detailed in this guide. Such studies will not only ensure the safe handling and processing of this compound but also contribute valuable data to the broader scientific community. Future computational studies employing density functional theory (DFT) could also provide deeper insights into the reaction kinetics and thermodynamics of the decomposition pathways of this compound.

References

Isopropyl Methyl Sulfone: A Technical Guide to Its Environmental Profile

An in-depth examination of the current understanding of the natural occurrence and environmental fate of isopropyl methyl sulfone for researchers, scientists, and drug development professionals.

Foreword

The landscape of chemical science is in a constant state of evolution, with novel compounds continually emerging from both anthropogenic activities and natural processes. Among these is this compound, a small alkyl sulfone whose environmental presence and behavior are not yet fully understood. This technical guide serves as a comprehensive resource for researchers, environmental scientists, and professionals in drug development, providing a thorough overview of the current, albeit limited, knowledge regarding the natural occurrence and environmental fate of this compound. By synthesizing available data on its physicochemical properties and drawing reasoned inferences from closely related chemical structures, this document aims to illuminate the potential environmental pathways of this compound, while simultaneously highlighting critical knowledge gaps that warrant further scientific inquiry. Our objective is to equip the scientific community with a foundational understanding that will foster targeted research and informed decision-making in the realms of environmental science and chemical safety.

Introduction to this compound

This compound, with the chemical formula C₄H₁₀O₂S and CAS number 4853-74-1, is an organosulfur compound belonging to the sulfone family.[1][2][3] Sulfones are characterized by a sulfonyl functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structure imparts a high degree of chemical stability. While specific industrial applications of this compound are not extensively documented in publicly available literature, it is available as a chemical reagent for laboratory use and is noted for its potential use as an organic solvent and in battery materials.[4][5] The environmental interest in this compound stems from its potential release into the environment through industrial processes and its structural similarity to other organosulfur compounds that are known to have environmental significance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₂S | [1][2][3] |

| Molecular Weight | 122.18 g/mol | [1][2] |

| CAS Number | 4853-74-1 | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 238 °C | [2] |

| Melting Point | 16 °C | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 95 °C |

Natural Occurrence and Environmental Sources

Natural Occurrence

Direct evidence for the natural occurrence of this compound in the environment is currently lacking in scientific literature. However, the broader class of organosulfur compounds is widespread in nature. For instance, dimethyl sulfone (DMSO₂), the simplest alkyl sulfone, occurs naturally in some primitive plants and is present in small amounts in many foods and beverages.[7] It is also found in the atmosphere, particularly over marine areas, where it can be utilized as a carbon source by airborne bacteria.[7] The natural production of organosulfur compounds is a key component of the global sulfur cycle.

Given the absence of specific data for this compound, its natural occurrence can be considered unlikely to be significant. Its formation would require specific biological or geological processes for which there is currently no evidence.

Anthropogenic Sources

Environmental Fate and Transport

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, a comprehensive understanding must be inferred from its physicochemical properties and the behavior of analogous compounds.

Transport in the Environment

The mobility of a chemical in the environment is influenced by its partitioning behavior between different environmental compartments: air, water, soil, and biota.

-

Atmospheric Transport: With a boiling point of 238 °C, this compound is expected to have a low vapor pressure, suggesting that volatilization from water and soil surfaces may not be a primary transport pathway under normal environmental temperatures. However, if released directly into the atmosphere at elevated temperatures, it could be subject to atmospheric transport.

-

Mobility in Soil and Sediment: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partition coefficient (Koc).[10][11] A high Koc value indicates a tendency for the compound to adsorb to soil and sediment, reducing its mobility, while a low Koc suggests it will be more mobile in the soil and can potentially leach into groundwater.[11] There are no experimentally determined Koc values for this compound in the available literature. However, based on its structure as a small, polar molecule, it can be inferred that it may have a relatively low Koc and thus be mobile in soil. For comparison, studies on other small organic molecules show a range of mobilities.[12][13]

Transformation Processes

Once released into the environment, this compound may undergo transformation through biotic and abiotic processes.

Biodegradation is a key process in the environmental breakdown of many organic compounds. The susceptibility of this compound to microbial degradation is unknown. However, studies on other sulfones and related compounds provide some insights. For instance, some bacteria are capable of degrading sulfonamide antibiotics, and the biodegradation of methyl ester sulfonates has been shown to be dependent on the length of the alkyl chain.[14] The biodegradation of isopropanol has also been studied, indicating that the isopropyl group itself is not inherently recalcitrant.[15] The presence of the sulfone group, which is a highly oxidized state of sulfur, may influence its biodegradability.

Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light. The potential for this compound to undergo direct photolysis depends on its ability to absorb light in the environmentally relevant ultraviolet (UV) spectrum (wavelengths >290 nm). There is no specific information on the UV absorption spectrum of this compound. However, simple alkyl sulfones do not typically have strong chromophores that absorb in this region, suggesting that direct photolysis is unlikely to be a significant degradation pathway. Indirect photolysis, mediated by other light-absorbing substances in the environment, could potentially play a role. Studies on arylazo sulfones have shown that they can undergo photolysis under visible light.[5]

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The sulfone group is generally resistant to hydrolysis under typical environmental pH and temperature conditions.[16] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Kow). A high Kow value suggests a greater potential for bioaccumulation. There is no experimentally determined Kow value for this compound. Given its likely polar nature, it is expected to have a low Kow and therefore a low potential for bioaccumulation in aquatic organisms. The bioaccumulation factor (BAF) is a more direct measure of a substance's potential to accumulate in organisms.[17] Without experimental data, the bioaccumulation potential of this compound remains speculative but is predicted to be low.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as water, soil, and air are essential for assessing its presence and potential risks. While there are no standardized methods specifically for this compound, established analytical techniques for other volatile sulfur compounds and sulfones can be adapted.

Sample Preparation and Extraction

-

Water Samples: For water samples, solid-phase extraction (SPE) is a common technique for concentrating and cleaning up the sample prior to analysis.

-

Soil and Sediment Samples: Extraction from soil and sediment can be achieved using methods like ultrasonic extraction followed by cleanup steps to remove interfering substances.[18]

Instrumental Analysis

-

Gas Chromatography (GC): Gas chromatography coupled with a mass spectrometer (GC-MS) or a sulfur-selective detector such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) would be a suitable technique for the analysis of this compound, given its expected volatility.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), could also be employed, especially if derivatization is used to improve its chromatographic behavior and detection sensitivity.[19] An HPLC method has been developed for the detection of a related compound, isopropyl p-toluenesulfonate.[19]

A validated analytical method is a prerequisite for any meaningful environmental monitoring program.[20][21]

Knowledge Gaps and Future Research Directions

This technical guide highlights the significant lack of empirical data on the natural occurrence and environmental fate of this compound. To address this, the following areas of research are recommended:

-

Development of a Validated Analytical Method: A robust and sensitive analytical method for the detection and quantification of this compound in various environmental matrices is a critical first step.

-

Environmental Monitoring Studies: Once an analytical method is established, monitoring studies should be conducted in areas of potential release, such as industrial sites where it may be produced or used, to determine its actual environmental concentrations.

-

Degradation Studies: Laboratory studies are needed to determine the rates and pathways of biodegradation, photodegradation, and hydrolysis of this compound under environmentally relevant conditions.

-

Mobility and Bioaccumulation Studies: Experimental determination of the soil sorption coefficient (Koc) and the bioaccumulation factor (BCF) is necessary to accurately predict its environmental transport and potential to accumulate in organisms.

-

Industrial Use and Release Inventory: A more comprehensive understanding of the industrial production volumes, uses, and potential release scenarios for this compound is needed to better estimate its environmental input.

Conclusion

This compound is a chemical compound for which there is a significant dearth of information regarding its presence and behavior in the environment. Based on its physicochemical properties and by analogy with structurally similar compounds, it is likely to be a stable and potentially mobile compound in the environment, with a low potential for bioaccumulation. Its primary source is expected to be anthropogenic. The lack of direct scientific studies on its environmental fate and occurrence underscores the need for focused research to fill these knowledge gaps. This will enable a more accurate assessment of its potential environmental risks and inform any necessary management strategies.

References

- 1. scbt.com [scbt.com]

- 2. 4853-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. amiscientific.com [amiscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 4853-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. enviro.epa.gov [enviro.epa.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. log KOC - ECETOC [ecetoc.org]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Determination of soil–water sorption coefficients of volatile methylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Wikipedia:WikiProject Pharmacology/Article alerts/Archive 2 - Wikipedia [en.wikipedia.org]

- 17. epa.gov [epa.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. oatext.com [oatext.com]

- 20. rssl.com [rssl.com]

- 21. Environmental Monitoring Program: Hot topics & Best Practices [a3p.org]

Methodological & Application

Application Note: A Validated GC-MS Method for the Quantification of Isopropyl Methyl Sulfone in Pharmaceutical Ingredients

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of isopropyl methyl sulfone (IPMS), also known as isopropyl methanesulfonate. IPMS is a potential genotoxic impurity (PGI) that can form during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid and isopropyl alcohol are used.[1] Due to its potential to be mutagenic and carcinogenic even at trace levels, regulatory bodies mandate strict control of such impurities.[2][3] This document provides a comprehensive protocol, including sample preparation, instrument parameters, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in a regulated pharmaceutical environment.[4][5][6]

Introduction: The Rationale for IPMS Quantification

This compound (IPMS) belongs to the sulfonate ester class of compounds, which are recognized as potentially genotoxic impurities (PGIs).[1] These impurities can react with DNA, leading to mutations and potentially causing cancer.[2][3] The ICH M7(R1) guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most genotoxic impurities, necessitating highly sensitive analytical methods for their control.[7] The formation of IPMS is a known risk in synthetic processes involving methanesulfonic acid and isopropyl alcohol, common reagents in pharmaceutical manufacturing. Therefore, a validated, sensitive, and specific analytical method is crucial for risk assessment and ensuring the safety of pharmaceutical products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile genotoxic impurities.[7][8][9][10] Its high selectivity and sensitivity make it particularly suitable for detecting trace-level impurities like IPMS within a complex API matrix.[11][12] This application note addresses the need for a reliable method by providing a detailed, validated GC-MS protocol designed for researchers, scientists, and drug development professionals.

Method Principle and Experimental Design

The core of this method is the separation of the volatile IPMS from the non-volatile API matrix using gas chromatography, followed by selective detection and quantification using mass spectrometry. The choice of a direct injection GC-MS approach is predicated on the thermal stability and volatility of IPMS.

Causality in Experimental Choices

-

Instrumentation (GC-MS): The coupling of GC with MS provides two dimensions of separation and detection. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer identifies and quantifies them based on their unique mass-to-charge ratio (m/z), offering exceptional specificity and sensitivity.[11][12]

-

Column Selection: A mid-polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane phase, is chosen for its versatility and proven performance in separating a wide range of analytes, including sulfonate esters.[3]

-

Injection Technique: A splitless injection is employed to maximize the transfer of the analyte onto the column, which is critical for achieving the low detection limits required for genotoxic impurity analysis.

-

Mass Spectrometry Mode: Selected Ion Monitoring (SIM) mode is utilized for quantification. Instead of scanning a full mass range, the mass spectrometer is programmed to monitor only specific, characteristic ions of IPMS. This dramatically increases the signal-to-noise ratio, thereby enhancing the sensitivity and selectivity of the method.[10]

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is outlined below.

Caption: Overall experimental workflow for IPMS quantification.

Detailed Protocols

Materials and Reagents

-

This compound (IPMS) reference standard (>99% purity)

-

Active Pharmaceutical Ingredient (API) to be tested

-

Methylene chloride (DCM), HPLC or GC grade

-

Methanol, HPLC or GC grade

-

Class A volumetric flasks and pipettes

-

Autosampler vials with septa

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injector: Split/Splitless, operated in splitless mode

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 20 °C/min to 240 °C

-

Hold: 5 minutes at 240 °C

-

-

MS Transfer Line: 280 °C

-

Ion Source: Electron Ionization (EI) at 70 eV

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions Monitored for IPMS (m/z): 111 (Quantifier), 79, 96 (Qualifiers)

Standard and Sample Preparation

3.3.1. Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of IPMS reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methylene chloride.

3.3.2. Working Standard Solutions

-

Prepare a series of working standard solutions by serial dilution of the stock solution with methylene chloride to cover the desired concentration range (e.g., 0.05 µg/mL to 2.0 µg/mL).

3.3.3. Sample Solution (10 mg/mL)

-

Accurately weigh approximately 100 mg of the API sample.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methylene chloride. Sonicate if necessary to ensure complete dissolution.

3.3.4. Spiked Sample Solution (for Accuracy and Precision)

-

Prepare a sample solution as described in 3.3.3.

-

Spike the solution with a known amount of IPMS standard solution to achieve a target concentration (e.g., 1.0 ppm with respect to the API).

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical procedure is required to demonstrate its suitability for the intended purpose.[4][5][6] The following parameters must be evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix.

-

Protocol:

-

Inject a blank solvent (methylene chloride).

-

Inject a solution of the unspiked API sample.

-

Inject a working standard solution of IPMS.

-

Inject a spiked API sample.

-

-

Acceptance Criteria: No interfering peaks should be observed at the retention time of IPMS in the blank and unspiked API chromatograms. The peak in the spiked sample should be spectrally pure and have the same retention time as the standard.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Protocol:

-

Prepare a series of at least five concentrations of IPMS standard solutions across the expected range.[5]

-

Inject each concentration in triplicate.

-

Plot the average peak area against the concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol:

-

Determine based on the signal-to-noise ratio (S/N).

-

Inject solutions of decreasing concentrations of IPMS.

-

-

Acceptance Criteria:

-

LOD: S/N ratio of approximately 3:1.

-

LOQ: S/N ratio of approximately 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).

-

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Protocol:

-

Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

-

Spike the API sample with known amounts of IPMS.

-

-

Acceptance Criteria: The mean recovery should be within 80.0% to 120.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Protocol:

-

Repeatability (Intra-assay precision): Analyze six replicate spiked samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15.0% for repeatability and intermediate precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol:

-

Introduce small variations to the method parameters (e.g., GC oven temperature ±2°C, carrier gas flow rate ±0.1 mL/min).

-

Analyze a spiked sample under each modified condition.

-

-

Acceptance Criteria: The results should not be significantly affected by the variations. System suitability parameters should remain within acceptable limits.

Method Validation Decision Workflow

Caption: Decision workflow for GC-MS method validation.

Results and Discussion: A Self-Validating System

The following tables summarize the expected results from the method validation, demonstrating the method's suitability for the quantification of IPMS in pharmaceuticals.

Table 1: Linearity, LOD, and LOQ

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 0.05 - 2.0 µg/mL | - |

| Correlation Coefficient (r²) | 0.9992 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.015 µg/mL (~0.15 ppm) | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | 0.05 µg/mL (~0.5 ppm) | S/N ≥ 10 |

The ppm values are calculated based on a 10 mg/mL API sample concentration.

The excellent correlation coefficient confirms the linear relationship between concentration and response. The low LOD and LOQ values demonstrate that the method possesses the high sensitivity required for controlling genotoxic impurities at the levels stipulated by regulatory guidelines.[7]

Table 2: Accuracy and Precision

| Spiked Level | Accuracy (% Recovery) | Precision (RSD %) |

| Repeatability | ||

| LOQ Level | 98.5% | 6.8% |

| 100% Level (1 ppm) | 101.2% | 3.5% |

| Intermediate Precision | ||

| 100% Level (1 ppm) | 103.5% | 4.2% |

Acceptance Criteria: Recovery 80.0-120.0%; RSD ≤ 15.0%

The accuracy and precision data fall well within the established acceptance criteria. The high recovery values indicate that the sample preparation and analysis procedure effectively quantifies the IPMS present in the API matrix without significant loss or enhancement. The low RSD values for both repeatability and intermediate precision demonstrate the method's consistency and reliability over time and under different conditions.

Conclusion

The GC-MS method detailed in this application note is specific, linear, sensitive, accurate, and precise for the quantification of this compound in active pharmaceutical ingredients. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is suitable for its intended purpose of monitoring and controlling this potential genotoxic impurity in a pharmaceutical quality control setting. The provided protocols and validation data serve as a robust starting point for laboratories seeking to implement reliable testing for sulfonate ester impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. jordilabs.com [jordilabs.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmtech.com [pharmtech.com]

- 12. rroij.com [rroij.com]

Isopropyl Methyl Sulfone: A High-Performance Solvent for Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of isopropyl methyl sulfone (IPMS) as a versatile and high-performance solvent for organic synthesis. We delve into its physicochemical properties, highlighting its advantages over traditional polar aprotic solvents. This document offers detailed application notes and exemplary protocols for its use in key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Safety guidelines and effective work-up procedures are also discussed to ensure safe and efficient implementation in research and development settings.

Introduction to this compound

This compound, also known as 2-(methylsulfonyl)propane, is a member of the sulfone class of organic compounds.[1] Sulfones are characterized by a sulfonyl functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structural feature imparts a high degree of polarity and chemical stability, making sulfones attractive solvents for a wide range of chemical reactions.[2] While dimethyl sulfoxide (DMSO) and sulfolane are well-established sulfone solvents, this compound offers a unique combination of properties that make it a compelling alternative in modern organic synthesis. Its high boiling point, excellent thermal stability, and strong solvating power for a variety of organic and inorganic compounds position it as a valuable tool for challenging chemical transformations.

Physicochemical Properties of this compound

The utility of a solvent is largely dictated by its physical and chemical properties. This compound possesses a profile that makes it particularly suitable for reactions requiring high temperatures and a polar environment. Below is a comparison of its properties with other common polar aprotic solvents.

| Property | This compound (IPMS) | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Sulfolane |

| CAS Number | 4853-74-1[1] | 67-68-5 | 68-12-2 | 872-50-4 | 126-33-0 |

| Molecular Formula | C₄H₁₀O₂S[1] | C₂H₆OS | C₃H₇NO | C₅H₉NO | C₄H₈O₂S |

| Molecular Weight | 122.19 g/mol [1] | 78.13 g/mol | 73.09 g/mol | 99.13 g/mol | 120.17 g/mol |

| Melting Point | 16 °C[1] | 18.5 °C | -61 °C | -24 °C | 27.5 °C |

| Boiling Point | 238 °C[1] | 189 °C | 153 °C | 202 °C | 285 °C |

| Density | 1.13 g/mL[1] | 1.10 g/mL | 0.944 g/mL | 1.028 g/mL | 1.261 g/mL |

| Dielectric Constant | Estimated: 35-45 | 46.7[3] | 36.7[3] | 32.2[3] | 43.3 |

| Viscosity (at 25°C) | Estimated: 3-5 cP | 2.24 cP[4] | 0.92 cP | 1.67 cP[4] | 10.3 cP |

| Flash Point | 95 °C | 87 °C | 58 °C | 91 °C | 165 °C |

Advantages of this compound in Organic Synthesis

The choice of solvent can significantly influence reaction rates, yields, and selectivity. This compound offers several key advantages:

-

High Thermal Stability: With a boiling point of 238 °C, IPMS is an excellent choice for reactions that require elevated temperatures, allowing for greater reaction kinetics and the ability to overcome high activation barriers.

-

High Polarity: The estimated high dielectric constant of IPMS indicates its ability to dissolve a wide range of polar organic molecules and inorganic salts, which is particularly beneficial for reactions involving charged intermediates or reagents with poor solubility in less polar media.

-

Chemical Inertness: The sulfone group is generally stable under a variety of reaction conditions, making IPMS less likely to participate in side reactions compared to more reactive solvents like DMF or DMSO, which can sometimes act as a reactant.[5]

-

Enhanced Safety Profile: With a flash point of 95 °C, IPMS is less flammable than lower-boiling polar aprotic solvents like DMF.

-

Potential as a "Greener" Alternative: While a full life-cycle analysis is needed, the higher boiling point and lower vapor pressure of IPMS compared to some traditional solvents may lead to reduced volatile organic compound (VOC) emissions.

Application Notes and Exemplary Protocols

This compound's properties make it an excellent candidate for a variety of important synthetic transformations. Below are exemplary protocols for its use in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. These are intended as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely used in the synthesis of pharmaceuticals and advanced materials.[6] The reaction often benefits from polar solvents that can facilitate the dissolution of the inorganic base and stabilize the palladium catalyst.[7]

Rationale for Using IPMS: The high boiling point of IPMS allows for the reaction to be conducted at elevated temperatures, which can be crucial for less reactive aryl chlorides or sterically hindered substrates. Its high polarity aids in the solubility of the base (e.g., K₂CO₃, K₃PO₄) and the boronic acid coupling partner.

References

- 1. 4853-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Dielectric Constant [macro.lsu.edu]

- 4. cnfusers.cornell.edu [cnfusers.cornell.edu]

- 5. Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]